Ethyl 2-{cyclopropyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a nitrobenzoyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of thiourea, ethyl cyanoacetate, and various substituted benzoyl chlorides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction or substituted thiazoles from nucleophilic substitution.
Scientific Research Applications
ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The nitrobenzoyl moiety may contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Trifluoromethyl Substituted Compounds: Compounds with trifluoromethyl groups are known for their stability and bioactivity.
Uniqueness
ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl and nitrobenzoyl groups enhances its potential as a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C17H14F3N3O5S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
ethyl 2-[cyclopropyl-(4-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H14F3N3O5S/c1-2-28-15(25)12-13(17(18,19)20)21-16(29-12)22(10-7-8-10)14(24)9-3-5-11(6-4-9)23(26)27/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
ILVMYFQTURFRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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